molecular formula C12H17IN2 B179260 Gramine methiodide CAS No. 5457-31-8

Gramine methiodide

Cat. No. B179260
CAS RN: 5457-31-8
M. Wt: 316.18 g/mol
InChI Key: STGYYGWMNTXYAJ-UHFFFAOYSA-M
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Description

Gramine, also known as N, N -dimethyl-1 H -indole-3-methylamine, is a natural alkaloid that has attracted significant attention due to its potential and diverse biological activities . It is initially isolated from Arundo donax L. and usually plays a defensive role in plants against herbivores . Gramine methiodide is a derivative of gramine .


Synthesis Analysis

The Mannich reaction is widely employed in the synthesis of gramine and its derivatives, with indole, formaldehyde, and dimethylamine used as the raw materials . In 2004, Xu et al. carried out the synthesis of gramine using acetic acid as the catalyst, with the total yield optimized to 95.6% .


Molecular Structure Analysis

Gramine is an indole alkaloid . Some gramine derivatives that fused with a nitrogen heterocyclic ring were synthesized via a reaction of compounds with gramine N-oxide or gramine methyl iodide .


Chemical Reactions Analysis

The Mannich reaction is widely employed in the synthesis of gramine and its derivatives . Some gramine derivatives that fused with a nitrogen heterocyclic ring were synthesized via a reaction of compounds with gramine N-oxide or gramine methyl iodide .

Scientific Research Applications

Methionine and Cancer Growth Control

Gramine methiodide is related to methionine, an essential amino acid with roles in metabolism such as protein synthesis and DNA methylation. Methionine restriction may be important in cancer growth control, particularly in cancers dependent on methionine for survival and proliferation. Methionine dependence in cancer may be due to defects in the methionine de novo and salvage pathways or folate metabolism, leading to an inability to regenerate methionine. Strategies like using a methionine-restricted diet have shown potential in inhibiting cancer growth and extending a healthy lifespan. Moreover, methioninase, which depletes circulating levels of methionine, in combination with chemotherapeutic regimens, is the focus of clinical studies for limiting cancer growth (Cavuoto & Fenech, 2012).

Methionine in Gastrointestinal Health

Methionine is absorbed from the diet with high efficiency and is essential for various biological functions, including protein synthesis and as a component of antioxidant systems. Its importance is mirrored in its use in animal production for health and performance enhancement. Various transport proteins are involved in methionine absorption in the gastrointestinal tract, notably in the small intestine. Inadequate basolateral efflux of methionine may lead to significant intracellular accumulation and metabolism, releasing large amounts of homocysteine into the blood, which is a risk factor for cardiovascular and neurological diseases (Mastrototaro et al., 2016).

Methionine in Plant Tolerance to Abiotic Stress

Methionine and SAM (S-adenosylmethionine), its activated form, are involved in essential metabolic pathways in plants. They participate in sulfur assimilation, the network of aspartate-derived amino acids, and the production of SAM, which enters the ethylene, nicotianamine, and polyamine biosynthetic pathways, providing the methyl group for numerous methylation reactions crucial for plant growth and development. The Met salvage cycle (Yang cycle) and the metabolism of MTA (5'-methylthioadenosine) are also pivotal for the regulation of these pathways. This cycle is crucial for sustaining multiple pathways by recycling methionine from MTA, a by-product of ethylene, nicotianamine, and polyamine biosynthesis (Sauter et al., 2013).

Methionine in Fish, Amphibians, and Aquatic Reptiles

While methionine's influence on aquatic vertebrates, especially amphibians, has been studied, the consensus is that environmentally relevant concentrations of substances related to methionine do not significantly affect reproduction or reproductive development in fish, amphibians, and reptiles. This highlights the complex interaction between methionine metabolism and environmental factors affecting aquatic life (Solomon et al., 2008).

Safety And Hazards

While specific safety and hazard information for Gramine methiodide is not available in the sources, it’s important to handle all chemicals with appropriate safety measures. For related compounds, such as methyl iodide, it’s known to cause severe skin burns and eye damage .

Future Directions

Research on gramine and its derivatives continues to be a topic of interest due to its potential and diverse biological activities . Future research directions can include the introduction of key pharmacophores via the design of hybrid molecules, structural optimization for defects such as poor pharmacokinetics and bioavailability, and elucidation of structure–activity relationships .

properties

IUPAC Name

1H-indol-3-ylmethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2.HI/c1-14(2,3)9-10-8-13-12-7-5-4-6-11(10)12;/h4-8,13H,9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGYYGWMNTXYAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CNC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202991
Record name Gramine methiodide
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Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gramine methiodide

CAS RN

5457-31-8
Record name Gramine methiodide
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Record name NSC24943
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Record name Gramine methiodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE
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Record name GRAMINE METHIODIDE
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Synthesis routes and methods

Procedure details

To a stirred solution of indole (5.6 g, 47.8 mmol) in acetonitrile (130 ml) is added Eschenmoser's salt (10 g, 54 mmol) under nitrogen atmosphere and the mixture is stirred for 30 min. The mixture is concentrated in vacuo and the residue is diluted with 1M sodium hydroxide solution and extracted with methylene chloride. The organic layer is dried over sodium carbonate and concentrated in vacuo to give 3-(dimethylaminomethyl)indole as a brown oil. To a solution of 3-(dimethylaminomethyl)indole in methylene chloride (200 ml) is dropped methyl iodide (5 ml, 80 mmol). The mixture is stirred at r.t. for 6 hrs. and concentrated in vacuo to give (3-indolylmethyl)trimethylammonium iodide as a brown foam. To a cooled (0° C.) suspension of sodium hydroxide (1.5 g, 37 mmol) in DMF (100 ml) is added trimethyl phosphonoacetate (6.7 ml, 41 mmol) and the mixture is stirred at 0° C. for 30 min. To the mixture is added (3-indolylmethyl)trimethylammonium iodide and the whole is stirred at r.t. overnight. The mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated in vacuo. The residue is chromatographed on silica gel with ethyl acetate to give methyl 3-(3-indolyl)-2-(dimethylphosphono)propionate a a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
CH Schramm - Journal of the American Chemical Society, 1951 - ACS Publications
H II point determination, turned brown at 175 but did not melt when heated to 350. Snyder3 used the procedure of Kühn and Stein but did not report a melting point for their methiodide. …
Number of citations: 8 pubs.acs.org
TA Geissman, A Armen - Journal of the American Chemical …, 1952 - ACS Publications
… Pure gramine methiodide is described for the first time. The use of gramine and its alkylation products as alkylating agents is discussed and certain anomalous observations which have …
Number of citations: 75 pubs.acs.org
HR Snyder, EL Eliel - Journal of the American Chemical Society, 1948 - ACS Publications
… water solution shows that the salt (IV), like gramine methiodide (I), is more reactive than simple … It is probable that alkylations with gramine methiodide and the methylgramine methiodide …
Number of citations: 76 pubs.acs.org
LL Melhado - The Journal of Organic Chemistry, 1981 - ACS Publications
… Two elimination-addition mechanisms thought to generate the bisindolyl product in the case of gramine methiodide (2a) and various methyl-substituted derivatives2 are shown in …
Number of citations: 15 pubs.acs.org
AF TORRALBA, TC MYERS - The Journal of Organic Chemistry, 1957 - ACS Publications
… Reactions between gramine methiodide or gramine methosulfate with diethyl hydrogen phosphite under conditions similar to those used with triethyl phosphite produced only high …
Number of citations: 31 pubs.acs.org
E Leete - Phytochemistry, 1975 - Elsevier
… The solid which separated was crystallised from MeOH affording gramine methiodide (422 mg). This methiodide (400 mg) was dissolved in Hz0 (50 ml) and added to a mixture of loo/, …
Number of citations: 17 www.sciencedirect.com
RHF Manske - thevespiary.org
… In alkaline media, gramine methiodide behaves as an efl'ective alkylating agent, particularly … For example, reaction of gramine methiodide with potassium cyanide gives …
Number of citations: 2 www.thevespiary.org
E Leete, L Marion - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… Accordingly an aqueous solution of authentic gramine methiodide (11) was shaken in the presence of ether with sodium hydroxide. The ether layer was found to contain 3-hydroxy…
Number of citations: 153 cdnsciencepub.com
AP Gray - Journal of the American Chemical Society, 1953 - ACS Publications
… been reported for gramine methiodide,2 a satisfactory analysis had been obtained for a sample of Nmethylgramine methiodide prepared in alcohol in the ordinary way.3 It was found …
Number of citations: 13 pubs.acs.org
HR Snyder, EL Eliel, RE Charnahan - Journal of the American …, 1951 - ACS Publications
… Gramine methiodide reacts in the same way togive 3-alkylindoles, but the yields are … , and by gramine methiodide as well, now … 1-Methylgramine methiodide has been found to react with …
Number of citations: 24 pubs.acs.org

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